Alkaline Phosphatase Inhibition: Tert-Butyl-Substituted Derivatives Demonstrate Sub-Micromolar Potency with Isoform Selectivity
In a systematic structure-activity relationship study of substituted 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines, the tert-butylthiazole scaffold enabled potent inhibition of human alkaline phosphatase isoforms. Compound 5e, bearing a 4-hydroxy-3-methoxybenzylidene substituent, inhibited human tissue non-specific alkaline phosphatase (h-TNAP) with an IC50 of 1.09 ± 0.18 µM. Compound 5d, bearing a 3,4-dimethoxybenzylidene substituent, exhibited selectivity for human intestinal alkaline phosphatase (h-IAP) with an IC50 of 0.71 ± 0.02 µM [1]. While direct head-to-head comparison with non-tert-butyl analogs was not performed in this study, the molecular docking analysis revealed that the tert-butyl group participates in critical hydrophobic interactions within the enzyme binding pockets that would be absent in analogs lacking this steric bulk [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | Compound 5d: h-IAP IC50 = 0.71 ± 0.02 µM; Compound 5e: h-TNAP IC50 = 1.09 ± 0.18 µM |
| Comparator Or Baseline | Baseline: Unsubstituted thiazole-2-thiol derivatives (not tested in this study; class-level inference based on docking) |
| Quantified Difference | Not directly quantifiable; tert-butyl group contributes essential hydrophobic binding interactions absent in smaller alkyl analogs |
| Conditions | In vitro enzyme inhibition assay using recombinant human alkaline phosphatase isoforms |
Why This Matters
This data establishes the tert-butylthiazole scaffold as a viable pharmacophore for developing isoform-selective alkaline phosphatase inhibitors, with sub-micromolar potency achievable through appropriate derivatization.
- [1] Aziz H, et al. Synthesis, characterization, alkaline phosphatase inhibition assay and molecular modeling studies of 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines. J Biomol Struct Dyn. 2021. View Source
